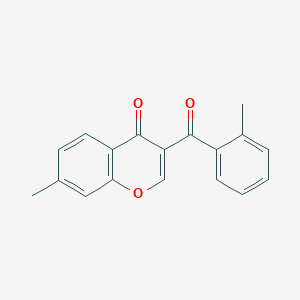

7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromone derivatives, similar to 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one, often involves multi-component reactions. A study by Ghorbani and Kiyani (2014) presented a facile one-pot synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives through a three-component strategy in aqueous media using potassium phthalimide as a catalyst (Ghorbani & Kiyani, 2014). This method exemplifies the type of synthetic approach that could be adapted for the synthesis of 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one.

Molecular Structure Analysis

The molecular structure of chromone derivatives, including 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one, is often studied using crystallography. Abou et al. (2012) analyzed the crystal structure of a similar compound, revealing details about the orientation of the chromen-2-one ring and its side chains, as well as intermolecular interactions like hydrogen bonds and π–π stacking (Abou et al., 2012). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Chromone derivatives participate in a variety of chemical reactions. For example, Wang Yang (2010) described the regioselective bromination and rearrangement of a chromen-2-one derivative, highlighting the reactivity of such compounds under specific conditions (Wang Yang, 2010). This type of chemical behavior is important for further functionalization and application of these molecules.

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one” would depend on its specific biological activity. It’s important to note that while some coumarins have beneficial pharmacological effects, others can be toxic or carcinogenic . Therefore, any use of this compound should be guided by appropriate safety testing and regulatory oversight .

Zukünftige Richtungen

The study of coumarins and their derivatives is a vibrant field with potential applications in drug discovery, agriculture, and other areas . Future research on “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one” could involve further elucidation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy in relevant biological models .

Eigenschaften

IUPAC Name |

7-methyl-3-(2-methylbenzoyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-11-7-8-14-16(9-11)21-10-15(18(14)20)17(19)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPZGYIAWMJMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5475367 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1'-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5640197.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5640204.png)

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)

![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)

![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)